Kerriamycin A
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Overview
Description
Kerriamycin A is a natural product found in Streptomyces violaceolatus with data available.
Scientific Research Applications
Antibiotic Properties and Anticancer Potential
Kerriamycin A, along with Kerriamycins B and C, are antibiotics obtained from the culture filtrate of Streptomyces violaceolatus. Their structures were elucidated through NMR spectral analysis and chemical degradation, revealing each kerriamycin to be composed of a chromophore identified as aquayamycin and multiple hexoses. These compounds have demonstrated the ability to inhibit the growth of Gram-positive bacteria. Furthermore, they have shown promise in prolonging the survival periods of mice bearing Ehrlich ascites carcinoma, suggesting potential anticancer applications (Hayakawa et al., 1987).
Impact on Protein SUMOylation
Kerriamycin B, a related compound, has been found to inhibit protein SUMOylation, a post-translational modification process significant in eukaryotes. SUMOylation involves the conjugation of the small ubiquitin-related modifier protein (SUMO) to protein substrates, playing a crucial role in various cellular processes. The inhibition of this process by kerriamycin B highlights its potential for use in understanding and manipulating cellular regulation mechanisms (Fukuda et al., 2009).
Biosynthesis of Aquayamycin
Research on the biosynthesis of aquayamycin, the aglycon moiety of kerriamycin B, has provided insights into the biosynthesis of the urdamycin family and the angucycline family of antibiotics in general. This understanding is crucial for the development of new antibiotics and the modification of existing ones for enhanced effectiveness and reduced resistance (Udvarnoki et al., 1992).
Properties
CAS No. |
98474-20-5 |
---|---|
Molecular Formula |
C43H54O17 |
Molecular Weight |
842.9 g/mol |
IUPAC Name |
(4aR,12bS)-3,4a,8-trihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,5R,6R)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H54O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25,27-29,31-33,36-37,44,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,27-,28+,29+,31-,32-,33-,36+,37+,41?,42-,43-/m0/s1 |
InChI Key |
XRDAMDDZBYHZDC-OFNNMFCHSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)CC(C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8CC(=O)[C@@H]([C@H](O8)C)O)O)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(=O)C(C(O8)C)O)O)O)(C)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(=O)C(C(O8)C)O)O)O)(C)O)O |
Synonyms |
kerriamycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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